Methyl 4-hydrazinylbenzoate hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 202.64 g/mol. This compound is categorized as a hydrazine derivative and is known for its potential applications in pharmaceuticals and chemical synthesis. Its structure features a hydrazinyl group attached to a benzoate moiety, making it an interesting candidate for various
Methyl 4-hydrazinylbenzoate Hydrochloride (MHBH) serves as a valuable building block for the synthesis of diverse organic compounds due to its functional group versatility. The presence of the ester and hydrazine moieties allows for various chemical transformations, including:
These synthetic applications make MHBH a valuable tool for researchers in organic chemistry and medicinal chemistry for the synthesis of novel compounds with potential therapeutic or functional properties.
While the specific biological activities of MHBH are still under investigation, its structural features suggest potential applications in various areas of biological research:
This compound exhibits notable biological activities, particularly in the field of medicinal chemistry. Research indicates that methyl 4-hydrazinylbenzoate hydrochloride has:
Methyl 4-hydrazinylbenzoate hydrochloride can be synthesized through several methods:
The applications of methyl 4-hydrazinylbenzoate hydrochloride span various fields:
Interaction studies involving methyl 4-hydrazinylbenzoate hydrochloride have focused on its pharmacokinetic properties:
Methyl 4-hydrazinylbenzoate hydrochloride shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
Ethyl 4-hydrazinylbenzoate hydrochloride | 40566-85-6 | 0.96 | Ethyl group instead of methyl; slightly larger size. |
4-Hydrazinylbenzoic acid hydrochloride | 24589-77-3 | 0.91 | Contains carboxylic acid functional group; more polar. |
Methyl 5-amino-2-methylbenzoate | 18595-12-5 | 0.85 | Amino group at a different position; alters reactivity. |
2-Hydrazinobenzoic acid hydrochloride | 52356-01-1 | 0.82 | Different position of hydrazine; affects biological activity. |
Methyl 4-hydrazinylbenzoate hydrochloride is unique due to its specific arrangement of functional groups, which influences its reactivity and biological properties compared to these similar compounds .
Irritant